An In-Depth Technical Guide to 2,5-Dibromobenzonitrile (CAS: 57381-41-6) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2,5-Dibromobenzonitrile (CAS: 57381-41-6) for Researchers and Drug Development Professionals
Introduction
2,5-Dibromobenzonitrile is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a benzonitrile core substituted with two bromine atoms at the 2 and 5 positions, provides a strategic platform for the construction of complex molecular frameworks. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2,5-Dibromobenzonitrile, with a particular focus on its role in pharmaceutical research and materials science. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important chemical intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. 2,5-Dibromobenzonitrile is a solid at room temperature, a characteristic that facilitates its handling and storage.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 57381-41-6 | [3] |
| Molecular Formula | C₇H₃Br₂N | [3] |
| Molecular Weight | 260.91 g/mol | [3] |
| Melting Point | 132-134 °C | [1][2] |
| Boiling Point | 293.1 ± 25.0 °C (Predicted) | N/A |
| Density | 2.06 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Appearance | Solid | [1][2] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group and the two bromine atoms.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the nitrile carbon, and six for the aromatic carbons. The carbons attached to the bromine atoms will exhibit characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-H and C-Br stretching, as well as aromatic C=C bending vibrations, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 260.91 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments.
Synthesis of 2,5-Dibromobenzonitrile
The most common and established method for the synthesis of 2,5-Dibromobenzonitrile is the electrophilic bromination of benzonitrile.[2] The key to a successful synthesis lies in controlling the reaction conditions to achieve the desired regioselectivity, directing the bromine atoms to the 2 and 5 positions of the aromatic ring.[2]
Experimental Protocol: Electrophilic Bromination of Benzonitrile
Causality Behind Experimental Choices: The choice of a brominating agent and a Lewis acid catalyst is crucial for activating the bromine and directing the substitution. The reaction temperature and time are optimized to maximize the yield of the desired 2,5-disubstituted product while minimizing the formation of other isomers and over-brominated byproducts. The workup procedure is designed to remove unreacted starting materials, catalyst, and acidic byproducts, yielding the pure product.
Caption: General workflow for the synthesis of 2,5-Dibromobenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Charge the flask with benzonitrile and an inert solvent such as carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃).
-
Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the reaction mixture via the dropping funnel. Maintain the reaction temperature at a controlled level, as the reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and quench any unreacted bromine by adding a solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2,5-Dibromobenzonitrile.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,5-Dibromobenzonitrile stems from the reactivity of its two bromine atoms and the nitrile group. The bromine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and can also be transformed into other valuable functional groups.[2]
Palladium-Catalyzed Cross-Coupling Reactions
2,5-Dibromobenzonitrile is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between 2,5-Dibromobenzonitrile and an organoboron compound, typically a boronic acid or a boronate ester.[4][5][6] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[4][7]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-Dibromobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl product.
The Sonogashira coupling enables the formation of a carbon-carbon bond between 2,5-Dibromobenzonitrile and a terminal alkyne.[8][9] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, organic materials, and natural products.[10][11]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add 2,5-Dibromobenzonitrile (1.0 equiv), a terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine, which often also serves as the solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue can be purified by column chromatography to yield the desired arylalkyne.
Functional Group Transformations of the Nitrile Group
The nitrile group in 2,5-Dibromobenzonitrile can be readily transformed into other functional groups, further expanding its synthetic utility.[2]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of 2,5-Dibromobenzonitrile makes it a sought-after intermediate in both pharmaceutical and materials science research.
Pharmaceutical Applications
In drug discovery, 2,5-Dibromobenzonitrile serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Its ability to undergo sequential and site-selective cross-coupling reactions allows for the controlled introduction of different substituents, enabling the rapid generation of compound libraries for high-throughput screening. The resulting complex aromatic structures are often found at the core of kinase inhibitors and other targeted therapies.[12]
Materials Science Applications
In materials science, 2,5-Dibromobenzonitrile is used as a monomer or cross-linking agent in the synthesis of advanced polymers and organic electronic materials. The introduction of the dibromobenzonitrile unit into a polymer backbone can impart desirable properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics. Its utility in the synthesis of liquid crystals has also been explored.[7]
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 2,5-Dibromobenzonitrile. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2,5-Dibromobenzonitrile is a powerful and versatile building block for organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for researchers in both academia and industry. A thorough understanding of its chemistry, as outlined in this guide, will enable scientists to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other valuable chemical entities.
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- (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination - ResearchGate. (2025-08-06).
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- Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin.
- Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI.
- Dichroic Dyes for Liquid Crystal Displays - ResearchGate.
- Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide - ChemRxiv.
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